

# The Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

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## Compound of Interest

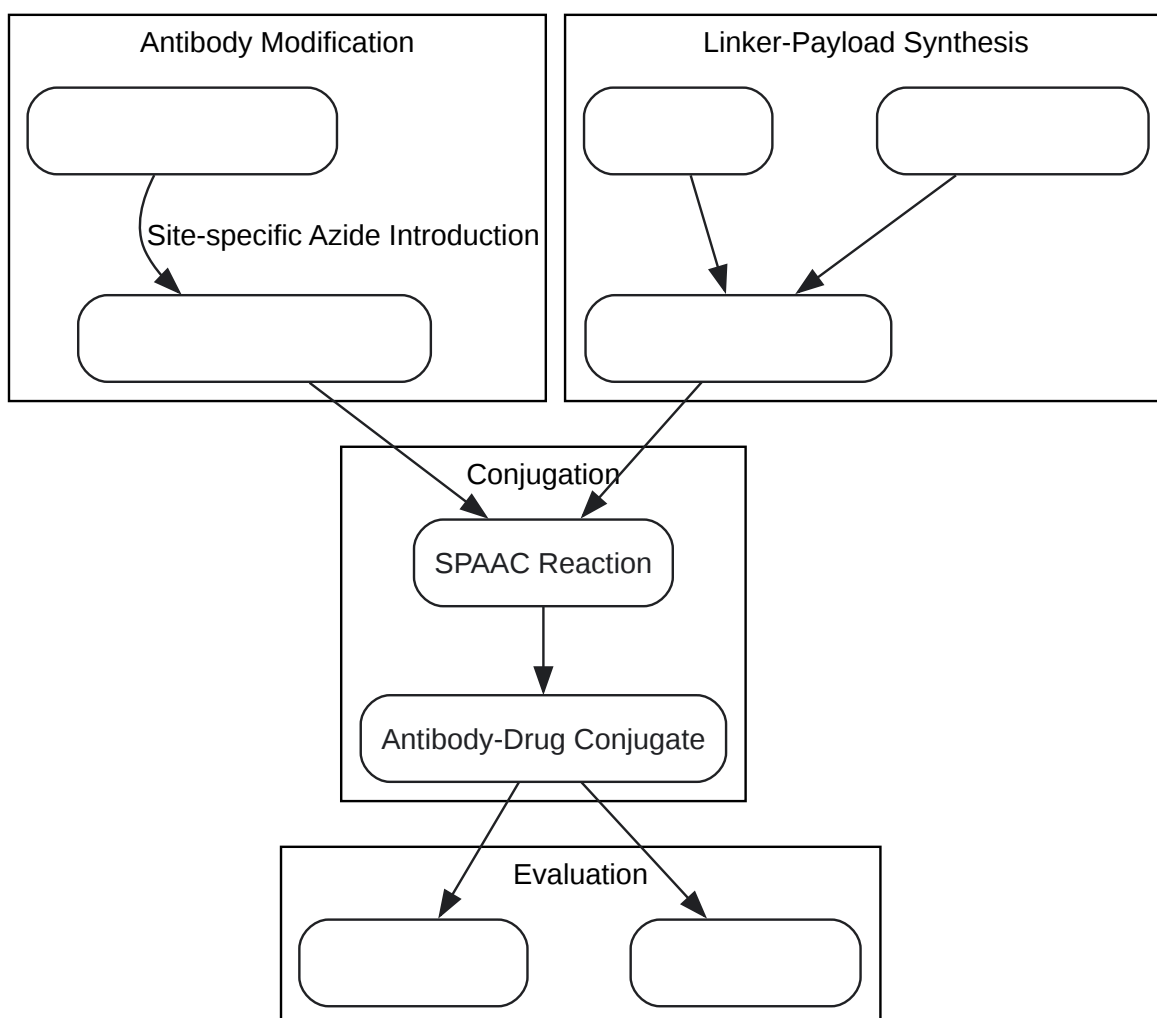
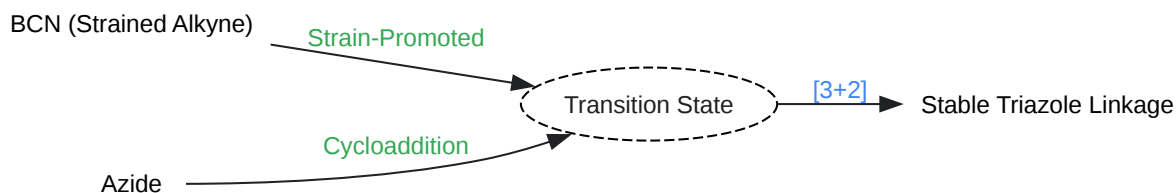
Compound Name: *endo-BCN-PEG2-C2-NHS ester*

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SPAAC is a cornerstone of bioorthogonal chemistry, enabling the covalent joining of molecules in complex biological environments without the need for a toxic copper catalyst.<sup>[1][2]</sup> The reaction's efficiency stems from the high ring strain of cyclooctynes like BCN, which readily react with azides to form a stable triazole linkage.<sup>[1]</sup> This biocompatible reaction proceeds under mild conditions, such as physiological pH and ambient temperatures, making it ideal for modifying sensitive biomolecules and for in vivo applications.<sup>[1]</sup>

The fundamental mechanism is a Huisgen [3+2] dipolar cycloaddition, where the azide acts as a 1,3-dipole and the strained alkyne of the BCN group serves as the dipolarophile.<sup>[2]</sup> The fusion of a cyclopropane ring to the cyclooctyne core in BCN introduces significant ring strain, which lowers the activation energy of the cycloaddition reaction.<sup>[2]</sup>



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